molecular formula C10H11ClFN B13913734 7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13913734
M. Wt: 199.65 g/mol
InChI Key: UAECSEBSUGREBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, along with a methyl group at the 1st position. The tetrahydroisoquinoline skeleton is a significant structural motif in medicinal chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

7-chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11ClFN/c1-6-9-7(4-5-13-6)2-3-8(11)10(9)12/h2-3,6,13H,4-5H2,1H3

InChI Key

UAECSEBSUGREBQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2F)Cl

Origin of Product

United States

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